Cas no 956263-01-7 (5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole)

5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole structure
956263-01-7 structure
Product Name:5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
Numero CAS:956263-01-7
MF:C21H15ClF3N3OS2
MW:481.941511392593
CID:5712014
PubChem ID:3740366
Update Time:2023-10-15

5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • Thiazole, 5-[(4-chlorophenyl)thio]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-
    • 956263-01-7
    • 5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
    • 4-{5-[(4-chlorophenyl)sulfanyl]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl methyl ether
    • AKOS005086750
    • 5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
    • 2T-0826
    • 5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
    • Inchi: 1S/C21H15ClF3N3OS2/c1-12-11-17(21(23,24)25)28(27-12)20-26-18(13-3-7-15(29-2)8-4-13)19(31-20)30-16-9-5-14(22)6-10-16/h3-11H,1-2H3
    • Chiave InChI: ZKOOITMIXAEDRJ-UHFFFAOYSA-N
    • Sorrisi: S1C(SC2=CC=C(Cl)C=C2)=C(C2=CC=C(OC)C=C2)N=C1N1C(C(F)(F)F)=CC(C)=N1

Proprietà calcolate

  • Massa esatta: 481.0297166g/mol
  • Massa monoisotopica: 481.0297166g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 589
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.2
  • Superficie polare topologica: 93.5Ų

Proprietà sperimentali

  • Densità: 1.44±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 596.3±60.0 °C(Predicted)
  • pka: -1.58±0.10(Predicted)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd